molecular formula C10H22O B094351 3,7-Dimethyloctan-1-ol CAS No. 106-21-8

3,7-Dimethyloctan-1-ol

Cat. No.: B094351
CAS No.: 106-21-8
M. Wt: 158.28 g/mol
InChI Key: PRNCMAKCNVRZFX-UHFFFAOYSA-N
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Description

3,7-Dimethyloctan-1-ol is an organic compound with the molecular formula C({10})H({22})O. It is a colorless to light yellow liquid with a pleasant floral aroma. This compound is commonly used as a flavor and fragrance ingredient, solvent, and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 3,7-dimethyloctanal. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of citronellal, a naturally occurring monoterpenoid. The process involves the use of a nickel or palladium catalyst under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 3,7-dimethyloctanoic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to 3,7-dimethyloctane using strong reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl(_2)).

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: SOCl(_2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 3,7-Dimethyloctanoic acid.

    Reduction: 3,7-Dimethyloctane.

    Substitution: 3,7-Dimethyloctyl chloride.

Scientific Research Applications

3,7-Dimethyloctan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Citronellol: Another monoterpenoid alcohol with a similar structure but differing in the position of the double bond.

    Geraniol: Similar in structure but with a different arrangement of double bonds.

    Linalool: A terpene alcohol with a similar floral scent but differing in its molecular structure.

Uniqueness: 3,7-Dimethyloctan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high energy content and low volatility make it a potential candidate for biofuel applications, setting it apart from other similar compounds .

Properties

IUPAC Name

3,7-dimethyloctan-1-ol
Source PubChem
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InChI

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCMAKCNVRZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID5044360
Record name 3,7-Dimethyloctan-1-ol
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Molecular Weight

158.28 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sweet, rose-like odour
Record name 1-Octanol, 3,7-dimethyl-
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Record name 3,7-Dimethyl-1-octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/
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Solubility

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol)
Record name 3,7-Dimethyl-1-octanol
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Density

0.826-0.842
Record name 3,7-Dimethyl-1-octanol
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CAS No.

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9
Record name 3,7-Dimethyl-1-octanol
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Record name Dihydrocitronellol
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Record name 1-Octanol, 3,7-dimethyl-, (R)-
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Record name S-3,7-Dimethyl-1-octanol
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Record name 3,7-Dimethyl-1-octanol
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Record name 1-Octanol, 3,7-dimethyl-
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Record name 1-Octanol, dimethyl-
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Record name 3,7-Dimethyloctan-1-ol
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Record name 3,7-dimethyloctan-1-ol
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Record name 3,7-DIMETHYL-1-OCTANOL
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Synthesis routes and methods

Procedure details

Geraniol (100 g) was dissolved in ethanol (500 ml), added with platinum oxide (500 mg) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7-dimethyloctanol (100 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloctan-1-ol
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3,7-Dimethyloctan-1-ol
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Reactant of Route 4
3,7-Dimethyloctan-1-ol
Reactant of Route 5
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Reactant of Route 6
3,7-Dimethyloctan-1-ol

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